molecular formula C7H15F3N2OSi B14362668 Trimethylsilyl 2,2,2-trifluoro-N,N-dimethylethanehydrazonate CAS No. 91152-82-8

Trimethylsilyl 2,2,2-trifluoro-N,N-dimethylethanehydrazonate

Katalognummer: B14362668
CAS-Nummer: 91152-82-8
Molekulargewicht: 228.29 g/mol
InChI-Schlüssel: PJHNGRWNXQSVQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimethylsilyl 2,2,2-trifluoro-N,N-dimethylethanehydrazonate is a chemical compound known for its unique properties and applications in various scientific fields. It is characterized by the presence of trimethylsilyl and trifluoro groups, which contribute to its reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trimethylsilyl 2,2,2-trifluoro-N,N-dimethylethanehydrazonate typically involves the reaction of 2,2,2-trifluoro-N,N-dimethylethanehydrazonate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Trimethylsilyl 2,2,2-trifluoro-N,N-dimethylethanehydrazonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield hydrazine derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetone derivatives, while reduction can produce hydrazine compounds.

Wissenschaftliche Forschungsanwendungen

Trimethylsilyl 2,2,2-trifluoro-N,N-dimethylethanehydrazonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and other derivatives.

    Biology: The compound is employed in the modification of biomolecules for analytical purposes.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Trimethylsilyl 2,2,2-trifluoro-N,N-dimethylethanehydrazonate involves the interaction of its functional groups with target molecules. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The trifluoro group contributes to the compound’s unique properties, such as increased lipophilicity and resistance to metabolic degradation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Methyl-N-(trimethylsilyl)trifluoroacetamide: A similar compound used in gas chromatography and mass spectrometry.

    Bis(trimethylsilyl)trifluoroacetamide: Another related compound with applications in organic synthesis.

Uniqueness

Trimethylsilyl 2,2,2-trifluoro-N,N-dimethylethanehydrazonate is unique due to its specific combination of trimethylsilyl and trifluoro groups, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity.

Eigenschaften

CAS-Nummer

91152-82-8

Molekularformel

C7H15F3N2OSi

Molekulargewicht

228.29 g/mol

IUPAC-Name

trimethylsilyl 2,2,2-trifluoro-N,N-dimethylethanehydrazonate

InChI

InChI=1S/C7H15F3N2OSi/c1-12(2)11-6(7(8,9)10)13-14(3,4)5/h1-5H3

InChI-Schlüssel

PJHNGRWNXQSVQJ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)N=C(C(F)(F)F)O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.